1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol
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Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is an organic compound with the molecular formula C({11})H({14})F({2})O({2}) It is characterized by the presence of a butanol group attached to a difluoromethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), water for hydrolysis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Reagents such as thionyl chloride (SOCl(_2)) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)butan-1-one or 1-(3,4-Difluoro-5-methoxyphenyl)butanoic acid.
Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)butane.
Substitution: 1-(3,4-Difluoro-5-methoxyphenyl)butyl chloride.
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-pentanol
- 1-(3,4-Difluoro-5-methoxyphenyl)-1-hexanol
Uniqueness
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the length of its butanol chain. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6,9,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZMMICSPMEHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)F)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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